BenchChemオンラインストアへようこそ!

1-bromo-3-iodo-5-methoxybenzene

Medicinal Chemistry Antimitotic Agents Tubulin Polymerization Inhibition

1-Bromo-3-iodo-5-methoxybenzene (syn. 3-bromo-5-iodoanisole, 3-bromo-5-iodophenyl methyl ether) is a hetero-dihalogenated aromatic building block bearing bromine and iodine substituents at the 3- and 5-positions, respectively, with a methoxy group at the 1-position.

Molecular Formula C7H6BrIO
Molecular Weight 312.932
CAS No. 915412-18-9
Cat. No. B2841993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-bromo-3-iodo-5-methoxybenzene
CAS915412-18-9
Molecular FormulaC7H6BrIO
Molecular Weight312.932
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)I)Br
InChIInChI=1S/C7H6BrIO/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3
InChIKeyNZIJHOGYRDWRBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-iodo-5-methoxybenzene (CAS 915412-18-9): A Dual-Halogen Building Block for Sequential Cross-Coupling in Pharmaceutical Synthesis


1-Bromo-3-iodo-5-methoxybenzene (syn. 3-bromo-5-iodoanisole, 3-bromo-5-iodophenyl methyl ether) is a hetero-dihalogenated aromatic building block bearing bromine and iodine substituents at the 3- and 5-positions, respectively, with a methoxy group at the 1-position . With molecular formula C₇H₆BrIO and molecular weight 312.93 g/mol, this compound belongs to the bromo(iodo)arene class prized for enabling sequential, chemoselective cross-coupling reactions—exploiting the substantial reactivity difference between aryl iodide (C–I) and aryl bromide (C–Br) bonds toward oxidative addition [1]. Commercial availability is established through multiple global suppliers, typically at ≥95% purity in solid (crystalline flake) form .

Why 1-Bromo-3-iodo-5-methoxybenzene Cannot Be Replaced by Generic Bromoiodobenzene or Symmetric Dihalide Analogs in Pharmaceutical Synthesis


Substituting 1-bromo-3-iodo-5-methoxybenzene with a simpler analog such as 1-bromo-3-iodobenzene (CAS 591-18-4) or 1,3-dibromo-5-methoxybenzene (CAS 74137-36-3) sacrifices either the electron-donating methoxy substituent required for directing subsequent functionalization or the halogen differentiation (Br vs. I) essential for chemoselective, sequential cross-coupling [1]. The 5-methoxy group activates the ring toward electrophilic substitution and modulates the electronics of palladium-catalyzed couplings in ways that the unsubstituted or methyl-substituted analogs cannot replicate [2]. Furthermore, replacing this compound with a symmetric dibromo or diiodo analog forfeits the ability to perform two distinct, ordered C–C bond-forming reactions on the same aromatic core—a capability that the literature explicitly validates for bromo(iodo)arenes as a privileged class for generating molecular complexity in medicinal chemistry programs [3].

1-Bromo-3-iodo-5-methoxybenzene (915412-18-9): Quantitative Differentiation Evidence for Scientific Procurement Decisions


Demethylation Yield to 3-Bromo-5-iodophenol: Enabling Access to the LP-261 Antimitotic Agent Pipeline

1-Bromo-3-iodo-5-methoxybenzene serves as the direct and high-yielding precursor to 3-bromo-5-iodophenol (CAS 570391-20-7), which is a documented reactant in the synthesis of LP-261—a potent, orally bioavailable antimitotic agent. The demethylation reaction using 33% HBr in acetic acid with tetrabutylammonium bromide at reflux proceeds with a 96% isolated yield (21.2 g product from 6.29 g starting material, 20.1 mmol scale), as recorded in patent US2006/270686 and reproduced in authoritative databases . By contrast, the closest comparator 1-bromo-3-iodobenzene (CAS 591-18-4) lacks the methoxy group altogether, and thus cannot undergo this demethylation pathway to access the phenol intermediate required for the LP-261 synthetic route. The downstream LP-261 compound inhibits in vitro tubulin polymerization with an EC₅₀ of 3.2 μM and demonstrates significant in vivo growth inhibition of the human non-small-cell lung tumor NCI-H522 in a mouse xenograft model [1].

Medicinal Chemistry Antimitotic Agents Tubulin Polymerization Inhibition Demethylation

Chemoselective C–I vs. C–Br Bond Reactivity: Quantitative Selectivity Advantage for Sequential Functionalization

The defining structural feature of 1-bromo-3-iodo-5-methoxybenzene is the presence of both C–Br and C–I bonds on the same aromatic ring, enabling sequential, chemoselective cross-coupling. The inherent oxidative addition preference of palladium(0) and nickel(0) catalysts for C–I over C–Br bonds provides the mechanistic basis for ordered functionalization. In a model chemoselective Ullmann-type coupling of bromoiodoarenes with oxazolidinones, a >98:2 selectivity ratio favoring reaction at the C–I position over the C–Br position was demonstrated experimentally, with isolated bromo N-aryloxazolidinone products obtained in 56–95% yields without erosion of the C–Br bond [1]. In contrast, the symmetric analog 1,3-dibromo-5-methoxybenzene (CAS 74137-36-3) carries two identical C–Br bonds and cannot enable chemoselective sequential coupling; any functionalization at one position inevitably risks competing reaction at the second bromide. Similarly, the non-methoxylated analog 1-bromo-3-iodobenzene (CAS 591-18-4) retains halogen differentiation but loses the electronic directing effect of the methoxy group, which influences both the regioselectivity and rate of subsequent electrophilic aromatic substitution or cross-coupling steps [2].

Cross-Coupling Chemoselectivity Bromoiodoarene Sequential Functionalization

Physical Form and Storage Stability: Solid Crystalline Flakes vs. Liquid Oils of Closest Analogs

1-Bromo-3-iodo-5-methoxybenzene is a solid at ambient temperature, described by authoritative databases as 'white (hint of lemon), crystalline flakes' and confirmed as 'Physical Form: Solid' by Sigma-Aldrich . Its closest analog in the bromoiodoarene series, 1-bromo-3-iodobenzene (CAS 591-18-4), is documented by NIST as a liquid at standard conditions [1]. The solid physical form of the target compound provides several practical advantages for procurement and laboratory handling: (a) reduced volatility and vapor exposure risk during weighing; (b) simpler visual inspection for purity/degradation (discoloration of crystalline flakes is more readily apparent than in liquids); (c) compatibility with long-term storage at −20°C without concerns about freeze-thaw degradation common to halogenated aromatic liquids. The predicted boiling point is 294.2±25.0 °C and predicted density is 2.062±0.06 g/cm³ . Commercial purity specifications range from 95% (Apollo Scientific, AKSci) to 98% (Sigma-Aldrich, Leyan) .

Compound Handling Storage Stability Solid-State Properties Procurement Specifications

Orthogonal Functionalization via Continuous-Flow Chemoselective Borylation: A Differentiated Synthetic Platform

The bromoiodoarene scaffold, of which 1-bromo-3-iodo-5-methoxybenzene is a representative member, has been validated in a continuous-flow chemoselective borylation protocol that converts bromoiodoarenes to bromoarylboronic acids using iPrMgCl·LiCl with residence times as short as 5.7–86 seconds at room temperature [1]. Critically, this transformation selectively targets the C–I bond for halogen-metal exchange while leaving the C–Br bond intact, generating a bromoarylboronic acid product that is immediately competent for downstream Suzuki-Miyaura coupling. The analogous symmetric compound 1,3-diiodo-5-methoxybenzene would undergo borylation at both positions, losing orthogonality. In the demonstrated telescoped process, 1-bromo-3-iodobenzene was converted to 3-bromo-1,1′-biphenyl on a gram scale in good yield via integrated flow borylation–Suzuki coupling, establishing the viability of this platform for the target compound class [1]. This flow methodology is complementary to the batch Rh-catalyzed borylation reported by Varni et al. (2020), which also demonstrated excellent C–I selectivity with broad functional group tolerance including substrates bearing methoxy substituents [2].

Flow Chemistry Chemoselective Borylation Bromoarylboronic Acids Gram-Scale Synthesis

1-Bromo-3-iodo-5-methoxybenzene (CAS 915412-18-9): Validated Application Scenarios for Research and Industrial Procurement


Synthesis of 3-Bromo-5-iodophenol for LP-261 and Tubulin-Targeted Anticancer Agent Development

Medicinal chemistry groups pursuing tubulin polymerization inhibitors can procure 1-bromo-3-iodo-5-methoxybenzene as the direct starting material for 3-bromo-5-iodophenol synthesis. The literature-established protocol (33% HBr in AcOH, Bu₄NBr, reflux, 2 days) delivers the phenol intermediate in 96% isolated yield . This phenol serves as a documented reactant in the synthesis of LP-261, an orally bioavailable antimitotic agent with an in vitro tubulin polymerization EC₅₀ of 3.2 μM and demonstrated in vivo efficacy against NCI-H522 non-small-cell lung tumor xenografts . No alternative starting material lacking the 5-methoxy group can access this phenol intermediate via direct demethylation, making procurement of this specific compound essential for this synthetic route.

Sequential Chemoselective Cross-Coupling for Unsymmetrical Biaryl and Multi-Aryl Pharmaceutical Intermediates

Synthetic chemistry teams constructing 1,3,5-trisubstituted benzene pharmacophores—a privileged motif in kinase inhibitors and other drug scaffolds—benefit from the >98:2 chemoselectivity ratio (C–I over C–Br) that this compound's bromoiodoarene class offers . A typical synthetic sequence involves: (i) first Suzuki-Miyaura or Ullmann-type coupling at the C–I position (utilizing Pd or Cu catalysis), followed by (ii) a second orthogonal coupling at the C–Br position. The methoxy group at the 5-position provides both electronic activation for electrophilic substitution and a synthetic handle for late-stage demethylation to the phenol if required . Neither 1,3-dibromo-5-methoxybenzene nor 1,3-diiodo-5-methoxybenzene can support this ordered two-step diversification strategy.

Continuous-Flow Synthesis of Bromoarylboronic Acid Building Blocks for Automated Library Production

Process R&D and medicinal chemistry automation groups operating continuous-flow platforms can utilize 1-bromo-3-iodo-5-methoxybenzene as a substrate for chemoselective C–I borylation (iPrMgCl·LiCl, room temperature, 5.7–86 s residence time) to generate the corresponding bromoarylboronic acid . The bromoarylboronic acid product retains the C–Br bond for subsequent telescoped Suzuki coupling, enabling the rapid, automated generation of diverse biaryl libraries. The short residence times and ambient-temperature conditions reported in the flow chemistry literature make this approach compatible with automated, high-throughput synthesis workflows .

Procurement Specification and Inventory Management in GLP-Compliant Laboratories

For laboratory managers and procurement officers in regulated (GLP/GMP) environments, the solid physical form (white crystalline flakes) of 1-bromo-3-iodo-5-methoxybenzene, combined with the availability of 98% purity material from Sigma-Aldrich with batch-specific Certificates of Analysis (CoA) , provides advantages over liquid bromoiodoarene analogs for: (a) accurate gravimetric dispensing with reduced volatile exposure; (b) simplified purity verification by visual inspection; (c) compatibility with standard −20°C long-term storage protocols; and (d) documented supply chain traceability through multiple qualified vendors including Apollo Scientific (≥95% purity, OR46092) and Bidepharm (97% purity with NMR, HPLC, GC batch QC) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-bromo-3-iodo-5-methoxybenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.